Antibacterial Activity Against MRSA and MDRSA: Luteone vs. MSSA Baseline
Luteone demonstrates potent antibacterial activity against clinically relevant, drug-resistant strains of Staphylococcus aureus, including Methicillin-resistant S. aureus (MRSA) and Multidrug-resistant S. aureus (MDRSA). In standardized minimum inhibitory quantity (MIQ) assays, Luteone's activity against these resistant strains is maintained at levels comparable to its activity against the susceptible strain (MSSA), with only a modest 2-fold increase in the required quantity for MDRSA [1]. This performance contrasts with the expected loss of potency seen with many standard antibiotics, highlighting Luteone's potential to circumvent common resistance mechanisms.
| Evidence Dimension | Minimum Inhibitory Quantity (MIQ) |
|---|---|
| Target Compound Data | MSSA: 1.88 µg; MRSA: 1.88 µg; MDRSA: 3.75 µg |
| Comparator Or Baseline | Baseline comparison is between different S. aureus strain types (MSSA, MRSA, MDRSA) treated with Luteone. |
| Quantified Difference | Activity against MRSA is equivalent to MSSA. Activity against MDRSA is reduced by a factor of 2.0 compared to MSSA. |
| Conditions | In vitro broth microdilution assay (MIQ determination). |
Why This Matters
This data provides a quantifiable basis for selecting Luteone over broad-spectrum commercial antibiotics that lose significant potency against MRSA and MDRSA in similar assays, supporting its use as a chemical probe for antimicrobial discovery programs targeting resistant pathogens.
- [1] Akter, K., et al. (2016). Antimicrobial and antioxidant activity and chemical characterisation of Erythrina stricta Roxb. (Fabaceae). BMC Complementary and Alternative Medicine, 16(1), 228. View Source
